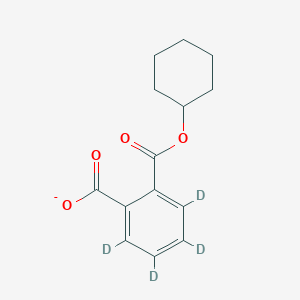
N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate, or NBDFC, is a novel compound that has been developed for use in the synthesis of various pharmaceuticals. This compound is a derivative of the nucleoside cytidine and is formed by the addition of a benzoyl group and a difluorocytidine moiety to the 3'-position of the cytidine ring. NBDFC is a promising compound due to its unique structure and its potential applications in the synthesis of therapeutic agents.
Scientific Research Applications
Synthetic Routes and Modifications
Research demonstrates a variety of synthetic pathways and chemical modifications involving N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate and related compounds. For instance, a linear synthesis of gemcitabine, a derivative of 2'-deoxy-2',2'-difluorocytidine, highlights a high-yielding conversion of 3,5-di-O-benzoyl-2-deoxy-2,2-difluororibose into the corresponding glycosyl urea, with subsequent conversion to the cytosine base via the uracil derivative (Brown, Weymouth-Wilson, & Linclau, 2015). Furthermore, methods for the synthesis of N-benzoylated uridine and thymidine derivatives have been developed, showcasing an efficient route for N-benzoyl thymidine via initial tribenzoylation, followed by selective hydrolysis of the benzoates (Maguire, Hladezuk, & Ford, 2002).
Chemical Properties and Reactions
Certain studies focus on the chemical properties and reactions of related compounds. For instance, the cyclization versus oligomerization of SP- and RP-5′-OH-N4-benzoyl-2′-deoxycytidine-3′-O-(2-thio-4,4-pentamethylene-1,3,2-oxathiaphospholane)s has been investigated, revealing different outcomes for the SP and RP isomers due to the energy of the corresponding transition states (Guga et al., 2006). Additionally, the synthesis and conformational analysis of 2'-fluoro-5-methyl-4'-thioarabinouridine (4'S-FMAU) showed a sharp conformational switch attributed to decreased steric and stereoelectronic effects when replacing the ring heteroatom (Watts et al., 2006).
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of gemcitabine metabolites . Gemcitabine is a nucleoside analog used as chemotherapy. It is incorporated into DNA, causing chain termination and thereby inhibiting DNA synthesis.
Mode of Action
As an intermediate in the synthesis of Gemcitabine metabolites, N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate likely participates in the biochemical reactions that lead to the formation of these metabolites. It is also mentioned to be an activator of the enzyme ribonucleotide reductase and inhibits DNA synthesis .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate involves the protection of the 2'- and 3'-hydroxyl groups of 2'-deoxy-2',2'-difluorocytidine, followed by benzoylation of the N4-amino group and benzoation of the 3'-hydroxyl group. The final step involves deprotection of the 2'- and 3'-hydroxyl groups to obtain the target compound.", "Starting Materials": [ "2'-Deoxy-2',2'-difluorocytidine", "Benzoyl chloride", "Triethylamine", "Benzoic anhydride", "Dimethylformamide", "Methanol", "Acetic acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Protection of 2'- and 3'-hydroxyl groups of 2'-deoxy-2',2'-difluorocytidine using acetic anhydride and triethylamine in dimethylformamide to obtain 2'-deoxy-2',2'-difluorocytidine 3'-acetate", "Step 2: Benzoylation of the N4-amino group of 2'-deoxy-2',2'-difluorocytidine 3'-acetate using benzoyl chloride and triethylamine in dimethylformamide to obtain N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-acetate", "Step 3: Benzoation of the 3'-hydroxyl group of N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-acetate using benzoic anhydride and triethylamine in dimethylformamide to obtain N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate", "Step 4: Deprotection of 2'- and 3'-hydroxyl groups of N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate using methanol and sodium bicarbonate in acetic acid to obtain N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate" ] } | |
| 1020657-43-5 | |
Molecular Formula |
C₂₃H₁₉F₂N₃O₆ |
Molecular Weight |
471.41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1141418.png)




![1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B1141424.png)


